molecular formula C8H14O B1295358 4,4-Dimethylcyclohexanone CAS No. 4255-62-3

4,4-Dimethylcyclohexanone

Cat. No. B1295358
M. Wt: 126.2 g/mol
InChI Key: PXQMSTLNSHMSJB-UHFFFAOYSA-N
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Patent
US05618812

Procedure details

To a solution of 4,4-dimethylcyclohexanone (25.2 g) in dry methanol under an atmosphere of nitrogen was added methylamine hydrochloride (13.2 g) and 3 Åmol sieves (1 g). The reaction mixture was stirred for 1 hr then sodium cyanoborohydride (12.7 g) added portionwise. The mixture was stirred for 17 hrs. A saturated solution of hydrogen chloride in methanol (200 ml) was added and the reaction mixture stirred for 1 hr the filtered through hyflo and concentrated in vacuo. The residue was partitioned between 1N sodium hydroxide (300 ml) and dichloromethane (200 ml). The layers were separated and the aqueous re-extracted with dichloromethane (2×200 ml). The combined organics were washed with saturated sodium hydrogen concentrated in vacuo. The residue was distilled under reduced pressure. Bpt 40°-45° C. at 0.1 mmHg. 1H NMR (CDCl s) δ0.92 (6H, s), 1.10-1.30 (5H, m), 1.30-1.50 (2H, m), 1.66-1.72 (2H, m), 2.26 (1H, m), 2.42 (3H, s).
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.Cl.CN.[C:13]([BH3-])#[N:14].[Na+].Cl>CO>[CH3:13][NH:14][CH:5]1[CH2:6][CH2:7][C:2]([CH3:9])([CH3:1])[CH2:3][CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25.2 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
13.2 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 17 hrs
Duration
17 h
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 1 hr the
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through hyflo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 1N sodium hydroxide (300 ml) and dichloromethane (200 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous re-extracted with dichloromethane (2×200 ml)
WASH
Type
WASH
Details
The combined organics were washed with saturated sodium hydrogen
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
Bpt 40°-45° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNC1CCC(CC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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